3'-Deoxyuridine

Beschreibung

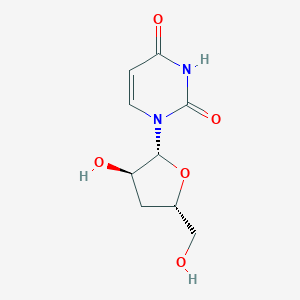

Structural Classification of 3'-Deoxyuridine as a Nucleoside Analog

This compound is classified as a nucleoside analog because it is a compound structurally similar to natural nucleosides but with a modification. A natural nucleoside consists of a nitrogenous base (in this case, uracil) linked to a sugar molecule (ribose or deoxyribose). In the case of this compound, the sugar is a modified deoxyribose where the hydroxyl group typically found at the 3' carbon is absent cymitquimica.comontosight.ai. This absence is the defining characteristic that distinguishes it from 2'-deoxyuridine (B118206), a natural component of DNA.

The chemical formula of this compound is C9H12N2O5, and its molecular weight is 228.2 g/mol lookchem.com. It is generally soluble in water and exhibits stability under physiological conditions, although it may be sensitive to extreme pH levels cymitquimica.com.

Historical Context of this compound and Analog Research

The study of nucleoside analogs, including this compound, has a rich history closely tied to the development of antiviral and anticancer therapies. Early research into modified nucleosides explored alterations at various positions of the sugar moiety, including the 3' carbon nih.gov. The development of 2',3'-dideoxy nucleosides and 2'-deoxy-3'-modified nucleosides proved particularly promising in the context of antiviral research nih.gov. While this compound itself has been explored for potential therapeutic applications, its primary significance in the historical context lies within the broader field of nucleoside analog research, which aimed to create compounds that could interfere with viral replication or cancer cell growth by disrupting nucleic acid synthesis ontosight.ailookchem.commdpi.com. The exploration of these analogs provided crucial insights into the mechanisms of DNA and RNA polymerases and the requirements for phosphodiester bond formation interesjournals.org.

Significance of this compound in Nucleic Acid Metabolism Studies

The significance of this compound in nucleic acid metabolism studies stems directly from its structural modification. The absence of the 3'-hydroxyl group is critical because this group is essential for the formation of phosphodiester bonds, the linkages that form the backbone of DNA and RNA strands scbt.com. When this compound, after being phosphorylated to its triphosphate form, is incorporated into a growing nucleic acid chain by a polymerase enzyme, the chain elongation is terminated because the next nucleotide cannot be added ontosight.ai. This property makes this compound a valuable tool for researchers studying DNA and RNA synthesis and the mechanisms of polymerase enzymes ontosight.ailookchem.com.

Research has shown that This compound-5'-triphosphate (B3056121) (3'-dUTP), the active form, can inhibit DNA-dependent RNA polymerases I and II glpbio.commedchemexpress.com. Studies have demonstrated that 3'-dUTP strongly and competitively inhibits the incorporation of UTP into RNA by these polymerases glpbio.commedchemexpress.com. This inhibitory effect provides a means to investigate the roles of specific polymerases in cellular processes and to understand the kinetics of nucleotide incorporation scbt.comglpbio.com.

Furthermore, studies involving modified deoxyuridines, such as N3 2'-deoxyuridine adducts, have provided insights into DNA damage and repair mechanisms. Research on these adducts, derived from the reaction of cytosine with butadiene metabolites, has shown their mutagenic potential and their ability to block or impede DNA polymerases, suggesting the involvement of bypass polymerases in replicating such lesions nih.gov. This highlights how analogs like this compound and its derivatives serve as probes to understand complex aspects of DNA replication and repair pathways.

Data regarding the inhibitory effects of this compound-5'-triphosphate on RNA polymerases have been reported:

| Compound | Target Enzymes | Inhibition Type | Ki Value |

| This compound-5'-triphosphate | DNA-dependent RNA polymerases I and II | Competitive | 2.0 μM |

This competitive inhibition indicates that 3'-dUTP competes with the natural substrate, UTP, for binding to the active site of the RNA polymerases glpbio.commedchemexpress.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXJRLADYHZRGC-SHYZEUOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220849 | |

| Record name | Uridine, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-27-4 | |

| Record name | Uridine, 3'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms and Metabolic Pathways of 3 Deoxyuridine

Cellular Uptake and Transport Mechanisms of 3'-Deoxyuridine Analogs

The entry of nucleoside analogs, including those related to this compound, into cells is primarily facilitated by nucleoside transporters located in the plasma membrane. These transporters play a crucial role in the cellular bioavailability and subsequent metabolism of these compounds.

Role of Nucleoside Transporters (e.g., hENT1)

Nucleoside transporters are integral membrane proteins belonging to the solute carrier families SLC28 and SLC29 frontiersin.org. The SLC29 family encodes equilibrative nucleoside transporters (ENTs), including hENT1 and hENT2, which facilitate the bidirectional transport of nucleosides down their concentration gradients frontiersin.orglibretexts.orgck12.org. hENT1 is a widely expressed equilibrative transporter that plays a significant role in the uptake of various nucleoside analogs frontiersin.orgnih.govsnmjournals.orgcapes.gov.br. Studies with 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), a thymidine (B127349) analog with structural similarities to this compound, have shown that hENT1 is a key determinant of its cellular uptake in various human cancer cell lines nih.govcapes.gov.br. While hENT1 is sensitive to inhibition by nitrobenzylmercaptopurine ribonucleoside (NBMPR), hENT2 is less sensitive frontiersin.orgmedkoo.com. Both hENT1 and hENT2 have been shown to transport 3'-deoxy nucleoside analogs, with hENT2 mediating substantially larger fluxes of some analogs compared to hENT1 nih.gov. The levels of hENT1 can vary depending on the cell growth phase, with increased levels observed in proliferating cells, which correlates with enhanced uptake rates of certain nucleoside analogs nih.govsnmjournals.org.

Carrier-Mediated and Facilitated Diffusion Processes

Cellular uptake of nucleoside analogs can occur through carrier-mediated transport, which involves specific transporter proteins that bind to the solute and undergo conformational changes to move it across the membrane libretexts.orgucy.ac.cygpatindia.com. This process can be either passive (facilitated diffusion) or active ucy.ac.cysbq.org.br. Facilitated diffusion, a type of passive transport, utilizes carrier proteins to move molecules down their concentration gradient without requiring direct energy expenditure libretexts.orgck12.orgucy.ac.cygpatindia.com. For some nucleoside analogs, carrier-mediated mechanisms, including facilitated diffusion, have been identified as important routes of cellular entry sbq.org.braacrjournals.org. For instance, FLT has been shown to permeate the cell membrane via both carrier-mediated mechanisms and facilitated diffusion aacrjournals.org. The rate of carrier-mediated facilitated diffusion is influenced by the concentration gradient of the solute across the membrane gpatindia.com. While nucleoside transporters like ENT1 are principal carriers for many nucleoside analogs, passive diffusion can also contribute to uptake, particularly at higher drug concentrations snmjournals.orgnih.gov.

Intracellular Anabolism and Phosphorylation of this compound

Following cellular uptake, this compound undergoes intracellular anabolism, primarily through phosphorylation, to be converted into its active nucleotide forms. This metabolic conversion is essential for the pharmacological activity of many nucleoside analogs.

Initial Phosphorylation by Cellular Kinases to this compound Monophosphate (3'-dUMP)

The initial and often rate-limiting step in the activation of nucleoside analogs is their phosphorylation to the corresponding monophosphate form by intracellular kinases nih.govnih.govresearchgate.net. For this compound, this involves phosphorylation to this compound monophosphate (3'-dUMP). This step is catalyzed by cellular nucleoside kinases.

Cellular nucleoside kinases, such as thymidine kinase 1 (TK1), thymidine kinase 2 (TK2), deoxycytidine kinase (dCK), and deoxyguanosine kinase (dGK), exhibit distinct substrate specificities nih.govbibliotekanauki.pl. These kinases are responsible for phosphorylating deoxyribonucleosides and are critical for activating many chemotherapeutically important nucleoside analogs bibliotekanauki.pl. TK1 is a cytosolic enzyme whose expression is often linked to cell proliferation, particularly during the S-phase of the cell cycle nih.govaacrjournals.orgplos.org. TK1 primarily phosphorylates thymidine and deoxyuridine, as well as their analogs with modifications at the 5-position of the pyrimidine (B1678525) base or minor changes at the 3'-position of the deoxyribose sugar bibliotekanauki.plplos.orgspandidos-publications.com. Studies have shown that TK1 can phosphorylate thymidine analogs like 3'-azido-3'-deoxythymidine (AZT) and FLT aacrjournals.orgnih.govcapes.gov.br. The substrate specificity of TK1 is relatively strict regarding modifications to the deoxyribose moiety nih.gov. While TK1 efficiently phosphorylates thymidine and certain analogs, its activity with other nucleosides and their derivatives can vary, impacting the activation of different nucleoside-based drugs bibliotekanauki.plnih.govcapes.gov.br. For instance, the catalytic efficiency of TK1 for phosphorylating FLT is higher than for deoxyuridine spandidos-publications.com.

Data Table: Key Cellular Kinases and Substrate Preferences

| Kinase Name | Localization | Cell Cycle Dependence | Preferred Natural Substrates | Substrate Specificity Notes | Relevance to Nucleoside Analogs |

| Thymidine Kinase 1 (TK1) | Cytosolic | S-phase specific | Thymidine, Deoxyuridine | Strict for base (uracil/thymine), less tolerant of deoxyribose modifications bibliotekanauki.plplos.orgnih.gov. | Activates thymidine and deoxyuridine analogs with specific modifications aacrjournals.orgbibliotekanauki.plspandidos-publications.comnih.govcapes.gov.br. |

| Thymidine Kinase 2 (TK2) | Mitochondrial | Constitutive | Thymidine, Deoxyuridine | Phosphorylates arabino nucleosides with thymine (B56734) or uracil (B121893) bases bibliotekanauki.plnih.gov. | Can phosphorylate some nucleoside analogs, but generally less tolerant of modifications than TK1 nih.gov. |

| Deoxycytidine Kinase (dCK) | Cytosolic | Deoxycytidine, Deoxyadenosine, Deoxyguanosine | Discriminative for cytosine-derived bases, can phosphorylate some purine (B94841) deoxynucleosides bibliotekanauki.plnovocib.com. | Activates a range of cytidine (B196190) and some purine nucleoside analogs researchgate.netbibliotekanauki.plnovocib.comnih.govresearchgate.net. | |

| Deoxyguanosine Kinase (dGK) | Mitochondrial | Deoxyguanosine | Phosphorylates arabino nucleosides with guanine (B1146940) or hypoxanthine (B114508) bases bibliotekanauki.pl. | Phosphorylates specific purine nucleoside analogs bibliotekanauki.pl. |

Rate-Determining Steps in Nucleoside Analog Activation

Subsequent Phosphorylation to this compound Diphosphate (B83284) and Triphosphate (3'-dUTP)

Following its entry into the cell, this compound can undergo phosphorylation. This process typically involves kinases that add phosphate (B84403) groups to the 5' hydroxyl position. The phosphorylation of this compound leads to the formation of this compound monophosphate (3'-dUMP), followed by subsequent phosphorylation to this compound diphosphate (3'-dUDP) and finally to this compound triphosphate (3'-dUTP) nih.gov. While the initial phosphorylation to the monophosphate is a common step for nucleoside analogs, the subsequent conversions to the diphosphate and triphosphate are crucial for their potential incorporation into nucleic acids or their inhibitory effects on enzymes involved in nucleotide metabolism and nucleic acid synthesis.

Unconventional Metabolic Pathways of this compound Analogs (e.g., 5'-O-diphosphohexose derivatives)

Beyond the standard phosphorylation pathway, certain 2'-deoxyuridine (B118206) analogs have been shown to undergo unconventional metabolic transformations, leading to the formation of derivatives such as 5'-O-diphosphohexose conjugates. For instance, studies on 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU), an analog of 2'-deoxyuridine, revealed its metabolism to 5'-O-diphosphohexose derivatives, including 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine researchgate.netnih.govsigmaaldrich.com. These metabolic pathways were previously unrecognized for 2'-deoxyuridine analogs and suggest that similar unconventional conjugations might occur with this compound or its derivatives nih.govstanford.edu. The formation of such derivatives could influence the intracellular retention, distribution, and ultimately the biological activity of these nucleoside analogs .

Interactions with Nucleic Acid Synthesis and Repair Pathways

The phosphorylated form of this compound, particularly 3'-dUTP, can interact with the cellular machinery responsible for synthesizing and repairing nucleic acids. These interactions can lead to the incorporation of the analog into DNA or the inhibition of key enzymes.

Incorporation of this compound Triphosphate (3'-dUTP) into DNA

This compound triphosphate (3'-dUTP) can be incorporated into DNA during DNA synthesis wikipedia.orgnih.gov. This incorporation is significant because the absence of the 3' hydroxyl group in 3'-dUTP acts as a chain terminator, preventing further elongation of the DNA strand oup.com. This mechanism is exploited in various molecular biology techniques, such as Sanger sequencing, where 3'-modified deoxyribonucleoside triphosphates are used to stop DNA synthesis at specific points oup.comresearchgate.net. The incorporation of dUTP (the deoxy form of UTP) into genomic DNA is normally suppressed by the enzyme dUTPase, which hydrolyzes dUTP to dUMP nih.govfishersci.fi. However, under certain conditions, such as altered dNTP pool balance or in cells deficient in dUTPase, dUTP can be misincorporated into DNA in place of dTTP nih.gov. While 3'-dUTP is an analog, its structural similarity allows for this misincorporation, leading to potential DNA damage or altered DNA function.

Inhibition of DNA-Dependent RNA Polymerases by 3'-dUTP

This compound-5'-triphosphate (B3056121) (3'-dUTP) has been identified as a nucleotide analogue that inhibits DNA-dependent RNA polymerases, specifically RNA polymerases I and II medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comnih.govoup.comvulcanchem.com. This inhibition affects the process of transcription, where RNA is synthesized from a DNA template.

Competitive Inhibition of UTP Incorporation

Studies have shown that 3'-dUTP acts as a strong competitive inhibitor of uridine (B1682114) triphosphate (UTP) incorporation into RNA by DNA-dependent RNA polymerases medchemexpress.commedchemexpress.commedchemexpress.comnih.govoup.comvulcanchem.comnih.gov. This means that 3'-dUTP competes with the natural substrate, UTP, for binding to the active site of the RNA polymerase enzyme. The competitive nature of the inhibition is supported by kinetic studies. For instance, in experiments using purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum cells, the Michaelis constant (Km) for UTP was 6.3 μM, while the inhibition constant (Ki) for 3'-dUTP was 2.0 μM nih.govoup.comnih.gov. This lower Ki value indicates a higher affinity of the enzyme for the inhibitor (3'-dUTP) compared to the natural substrate (UTP), leading to effective inhibition of RNA synthesis medchemexpress.commedchemexpress.commedchemexpress.comoup.com.

| Inhibitor | Enzyme | Substrate | Km (μM) | Ki (μM) | Inhibition Type | Source Organism |

| 3'-dUTP | DNA-dependent RNA Pol I | UTP | 6.3 | 2.0 | Competitive | Dictyostelium discoideum nih.govoup.comnih.gov |

| 3'-dUTP | DNA-dependent RNA Pol II | UTP | 6.3 | 2.0 | Competitive | Dictyostelium discoideum nih.govoup.comnih.gov |

Modulation of DNA Replication and Repair Mechanisms by Deoxyuridine Residues

The presence of deoxyuridine residues within DNA, resulting from the misincorporation of dUTP or the deamination of cytosine, can significantly modulate DNA replication and repair mechanisms nih.govnih.govwikipedia.org. Uracil in DNA is considered a non-canonical base and is primarily removed by the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG) nih.gov. The removal of uracil creates apurinic/apyrimidinic (AP) sites, which are then processed by other repair enzymes nih.gov. The increased presence of uracil in DNA due to factors like elevated dUTP levels can lead to an increase in AP sites, potentially overwhelming the repair machinery and leading to DNA strand breaks or errors during repair synthesis nih.gov. This suggests that deoxyuridine residues, even if not directly incorporated as this compound, can impact genome stability by triggering repair pathways that may introduce mutations or cause DNA damage if not executed accurately nih.gov.

Impact of Deoxyuridine-Adenosine (dU/A) Base Pairs on RNA Transcription

Deoxyuridine (dU) can be incorporated into DNA, forming dU/A base pairs. nih.govnih.gov This incorporation can occur during DNA replication when dUTP is mistakenly used instead of dTTP, a process facilitated by the structural similarity between dUTP and dTTP. nih.govnih.gov While dU/A pairs are often considered non-mutagenic during replication, their presence within DNA transcriptional templates can have significant inhibitory and mutagenic effects on RNA transcription by various RNA polymerases, including T7 RNA polymerase (T7 RNAP) and human RNA polymerase II (pol II). nih.govnih.gov

Effects on Promoter Binding and Transcription Initiation

The presence of dU/A base pairs within DNA transcriptional templates can inhibit promoter binding and transcription initiation. nih.govnih.gov Studies using T7 RNAP have demonstrated that even a single dU/A pair can lead to a substantial reduction in promoter binding and transcription initiation, with inhibition observed up to 30-fold. nih.govnih.gov Inhibitory effects on transcription elongation are also possible. nih.govnih.gov

Induction of Mutagenesis (Transversion and Insertion)

The incorporation of deoxyuridine into DNA templates can lead to increased frequencies of transversion and insertion mutations in the transcribed mRNA. nih.govnih.govoup.comresearchgate.net Sequencing of mRNA transcribed from DNA templates containing uracil has shown a higher incidence of these types of mutations compared to templates with only T/A base pairs. nih.govnih.govoup.comresearchgate.net Strong effects on transcription fidelity have been observed with RNA pol II, particularly in human cells deficient in uracil base excision repair (UBER). nih.govnih.govoup.comresearchgate.net

Influence on Thermodynamic Stability and Dynamics of DNA

The observed inhibitory and mutagenic effects of dU/A base pairs on transcription are proposed to arise from their decreased thermodynamic stability and increased dynamics within the DNA structure. nih.govnih.govoup.comresearchgate.net While dU/A and T/A base pairs are structurally similar, the altered stability and dynamics of dU/A pairs can influence the interaction of transcription factors and RNA polymerases with the DNA template. nih.govnih.govoup.comresearchgate.net This can affect processes like promoter binding, transcription initiation, and the fidelity of nucleotide incorporation during RNA synthesis. nih.govnih.govoup.comresearchgate.net

Data on Transcription Inhibition by dU/A Pairs

While specific quantitative data tables for this compound's direct impact on transcription were not extensively detailed in the search results beyond the general effects of dU/A pairs, the reported up to 30-fold inhibition of promoter binding and transcription initiation by a single dU/A pair in T7 RNAP systems highlights a significant effect. nih.govnih.gov

Role of Uracil-DNA Glycosylase (UDG) in Deoxyuridine-Containing DNA Processing

Uracil-DNA Glycosylase (UDG), also known as Uracil-DNA N-glycosylase (UNG), is a ubiquitous enzyme that plays a crucial role in maintaining genomic integrity by removing uracil from DNA. neb.comnih.govuniprot.orguniprot.org Uracil can appear in DNA through two primary mechanisms: the spontaneous deamination of cytosine or the misincorporation of dUTP during DNA synthesis. nih.govuniprot.orguniprot.orgoup.com UDG initiates the base excision repair (BER) pathway by hydrolyzing the N-glycosidic bond between uracil and the deoxyribose sugar, releasing free uracil and creating an abasic (apurinic/apyrimidinic; AP) site in the DNA backbone. neb.comnih.govuniprot.orguniprot.org

UDG is active on both single-stranded and double-stranded DNA containing deoxyuridine. neb.com In human cells, two main UDGs, including hUNG1, are involved in initiating BER by excising uracil from DNA. oup.com UDG efficiently hydrolyzes uracil from DNA but not typically from short oligonucleotides (6 or fewer bases). neb.com This enzymatic activity is essential for preventing the potentially mutagenic consequences of uracil in DNA, such as C to T transitions that can arise from the replication of a deaminated cytosine (resulting in a U:G mismatch). oup.com UDG is recruited to replication forks to remove misincorporated uracil at U:A base pairs in newly synthesized DNA strands. uniprot.orguniprot.org

Enzymatic Interactions and Target Modulation

Thymidylate Synthase (TS) and Deoxyuridine Monophosphate (dUMP) Metabolism

Thymidylate Synthase (TS) (EC 2.1.1.45) is a critical enzyme in nucleotide metabolism, catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgtaylorandfrancis.comtocris.comnih.govtaylorandfrancis.com This reaction is essential as it provides the sole de novo pathway for the synthesis of dTMP, a direct precursor for DNA synthesis. wikipedia.orgtaylorandfrancis.comnih.govtaylorandfrancis.com The process involves dUMP and N5,N10-methylenetetrahydrofolate, yielding dTMP and dihydrofolate. wikipedia.org

dUMP is a deoxynucleotide that serves as the precursor to dTMP. taylorandfrancis.comwikipedia.org It is the deoxygenated form of uridine monophosphate (UMP) and is converted to dTMP by TS. taylorandfrancis.comwikipedia.org An imbalance of deoxynucleotides and increased levels of dUMP can arise from the inhibition of TS, which can lead to DNA damage. wikipedia.orgtocris.com

TS is a highly conserved enzyme and its activity is crucial for regulating the balanced supply of the four DNA precursors necessary for normal DNA replication. wikipedia.orgtocris.com Defects in TS activity can lead to various biological and genetic abnormalities. wikipedia.org TS also has a function as an RNA binding protein and can regulate its own protein levels through translational autoregulatory feedback mechanisms. tocris.comtaylorandfrancis.com Inhibition of TS is a mechanism of action for some cytotoxic drugs used in cancer treatment, such as fluoropyrimidines. tocris.com These inhibitors cause a scarcity of dTMP and an increase in dUMP, contributing to DNA damage and triggering cell death. taylorandfrancis.comtocris.com

Key Enzymatic Conversion: Thymidylate Synthase

| Enzyme | Substrate(s) | Product(s) | Role |

| Thymidylate Synthase | Deoxyuridine Monophosphate (dUMP), N5,N10-methylenetetrahydrofolate | Deoxythymidine Monophosphate (dTMP), Dihydrofolate | De novo synthesis of dTMP for DNA synthesis |

Perturbations in Deoxynucleotide Pools following TS Inhibition

Inhibition of thymidylate synthase leads to significant imbalances in the cellular deoxynucleotide pools. wikipedia.orgnih.gov Specifically, it causes a depletion of dTTP and an accumulation of dUMP. wikipedia.orgnih.govpatsnap.comoncotarget.com This imbalance can have detrimental effects on DNA integrity. wikipedia.org

The depletion of dTTP directly impacts DNA synthesis, as insufficient levels of this essential building block hinder the process. Simultaneously, the accumulation of dUMP can lead to increased levels of dUTP through phosphorylation. nih.govpatsnap.comoncotarget.com Elevated dUTP levels can then result in the misincorporation of uracil into DNA by DNA polymerases, which often cannot distinguish between dUTP and dTTP. nih.govpatsnap.comoncotarget.comfrontiersin.orgpreprints.orgacs.orgnih.govresearchgate.net

The misincorporation of uracil into DNA triggers DNA repair pathways, particularly the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG). nih.govfrontiersin.orgpnas.org While BER aims to correct these errors, persistent high levels of uracil in DNA due to sustained TS inhibition and elevated dUTP can overwhelm the repair mechanisms. nih.govpatsnap.com This can lead to futile cycles of uracil excision and repair, resulting in DNA strand breaks and ultimately cell death, a phenomenon sometimes referred to as "thymineless death." nih.govpatsnap.com

Deoxyuridine Triphosphate Nucleotidohydrolase (dUTPase) Function

Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) (EC 3.6.1.23) is a crucial enzyme found in most free-living organisms and many viruses. frontiersin.orgpreprints.orguniprot.orgmdpi.com Its primary function is to maintain genomic integrity by preventing the misincorporation of uracil into DNA. nih.govpatsnap.comfrontiersin.orgpreprints.orguniprot.orgmdpi.comdiabetesjournals.orgdrugbank.com

dUTPase catalyzes the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi). nih.govpatsnap.compreprints.orgacs.orguniprot.orgmdpi.comdrugbank.comoup.com This enzymatic activity serves a dual purpose:

It reduces the intracellular concentration of dUTP, thereby minimizing the likelihood of uracil being incorporated into DNA during replication. nih.govpatsnap.comfrontiersin.orgpreprints.orgacs.orgnih.govresearchgate.netuniprot.orgmdpi.comdrugbank.com

It provides dUMP, which is a necessary precursor for the de novo synthesis of dTMP by thymidylate synthase. nih.govpatsnap.compreprints.orgacs.orguniprot.orgmdpi.comdrugbank.comoup.com

The enzyme exhibits exquisite specificity for dUTP, largely due to steric exclusion of other nucleotides and a specific hydrogen bonding pattern for uracil in its active site. acs.org The catalytic process involves a nucleophilic attack by a water molecule on the alpha-phosphate of dUTP, facilitated by a conserved aspartate residue. preprints.org

dUTPase activity is essential for viability in many organisms, as evidenced by knockout models. oup.com High levels of dUTP accumulation and subsequent uracil misincorporation can be lethal. diabetesjournals.orgoup.com

Thymidine Phosphorylase (TYMP) and Pyrimidine Nucleoside Salvage

Thymidine phosphorylase (TYMP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in the pyrimidine salvage pathway. uniprot.orgpatsnap.comwikipedia.orgnih.govpatsnap.comnih.gov This pathway is essential for recycling nucleosides and bases generated from the degradation of DNA and RNA, or for utilizing extracellular nucleosides. researchgate.netreactome.orgreactome.org

TYMP catalyzes the reversible phosphorolysis of thymidine and deoxyuridine into their respective bases (thymine and uracil) and 2-deoxy-D-ribose 1-phosphate. patsnap.comwikipedia.orgnih.gov While the reaction is reversible, the primary metabolic function of TYMP is generally considered catabolic, breaking down nucleosides. wikipedia.orgnih.gov

This salvage pathway allows cells to recover and reuse components of nucleic acids, contributing to nucleotide homeostasis. patsnap.commedlineplus.gov The products of TYMP activity, such as deoxyuridine, can then be further metabolized.

TYMP is expressed in various tissues and can be found in both the nucleus and cytoplasm, influencing the pool of pyrimidine nucleosides for DNA synthesis and exhibiting enzymatic functions. nih.gov Elevated levels of TYMP have been associated with certain pathological conditions. patsnap.comwikipedia.org

Interactions with Telomerase Activity and Telomere Biology

Telomeres are specialized DNA-protein structures at the ends of linear eukaryotic chromosomes that protect genomic integrity and define cellular proliferative potential. mdpi.comnih.govbiorxiv.org Telomere length is maintained by telomerase, a reverse transcriptase that synthesizes new telomeric repeats. nih.gov

While the direct interaction of this compound with telomerase activity is not explicitly detailed in the search results, related nucleoside analogs have shown interactions with telomere biology. For instance, 5-fluoro-2'-deoxyuridine (B1346552) (5-FdU) triphosphate can be misincorporated into telomeres, leading to telomere dysfunction and cell death in telomerase-expressing cells. mdpi.com This suggests that modified deoxyuridine analogs can interfere with telomere maintenance mechanisms.

Furthermore, studies have shown that regions of the genome with relatively high densities of uracil, including telomeres, can impact protein interactions with DNA. oup.com In B cells, the presence of deoxyuridine-adenosine (dU/A) pairs in telomeres has been shown to impede the binding of shelterin proteins, which are crucial for telomere protection, leading to defective maintenance of telomere length. oup.com The incorporation of modified deoxyuridine, such as Iodo-deoxyuridine (IdU), has also been used experimentally to study telomere replication due to its effect on DNA density. pnas.org

Processing of Deoxyuridine Mismatches by DNA Modifying Enzymes (e.g., HIV-1 Integrase)

Deoxyuridine can be present in DNA as a result of dUTP misincorporation during DNA synthesis or cytosine deamination. frontiersin.orgpnas.orgasm.org These uracil residues represent potential errors that can compromise genomic stability if not processed correctly. Uracil-DNA glycosylase (UDG) is the primary enzyme responsible for removing uracil from DNA, initiating the base excision repair pathway. nih.govfrontiersin.orgpnas.orgportlandpress.com

In the context of viral replication, particularly for retroviruses like HIV-1, the processing of deoxyuridine mismatches in the viral DNA is significant. HIV-1 reverse transcriptase can misincorporate dUTP into the viral DNA product, especially in host cells with high dUTP/dTTP ratios. pnas.org This uracilated viral DNA can be a target for host defense mechanisms.

Human uracil-DNA glycosylase (hUNG2), a nuclear enzyme, can excise uracil from HIV-1 cDNA. pnas.org This excision creates abasic sites, which can then lead to the degradation of the viral DNA, preventing successful integration into the host genome. pnas.org Studies have shown that the integration of uracilated HIV-1 proviruses is dependent on the presence of hUNG2 activity, establishing it as a host restriction factor for uracilated HIV-1 DNA. pnas.org

While the search results specifically highlight the role of UDG in processing deoxyuridine in HIV-1 DNA, the involvement of HIV-1 Integrase in directly processing deoxyuridine mismatches is not explicitly detailed. Integrase is responsible for inserting the viral DNA into the host genome. However, the processing of uracilated DNA by host repair enzymes like UDG occurs before or during the integration process and can impact the availability or integrity of the viral DNA substrate for integrase. The presence of uracil or the resulting repair intermediates could potentially influence the efficiency or accuracy of HIV-1 integration, although the precise mechanisms involving integrase itself in directly handling deoxyuridine mismatches are not clearly described in the provided search results.

Synthesis and Derivatization Strategies for 3 Deoxyuridine Analogs

Chemical Synthesis Methodologies for 3'-Deoxyuridine

The chemical synthesis of this compound and its derivatives often involves the coupling of a modified sugar moiety with a uracil (B121893) base. For instance, this compound itself can be synthesized through various routes. One approach involves the modification of uridine (B1682114). nih.gov

Synthesis of 3'-Amino-3'-Deoxynucleoside 5'-Phosphates

A procedure for the synthesis of 3'-amino-3'-deoxyribonucleosides, including the uracil-containing analog, involves condensing trimethylsilylated bases with a peracylated 3-azido-3-deoxyribose derivative. nih.govnih.govoup.comoup.com The azido (B1232118) group at the 3' position is subsequently reduced to an amino group. nih.govnih.govoup.comoup.com The 5'-phosphates of these nucleosides can then be prepared. nih.govnih.govoup.comoup.com This synthetic route provides access to 3'-amino-3'-deoxynucleoside 5'-phosphates, which can be important intermediates or end products in nucleoside analog research.

Synthesis of 3'-Deoxy-3'-Carboxymethylnucleosides

The synthesis of 3'-deoxy-3'-carboxymethylnucleosides, which serve as precursors for oligonucleotides with amide internucleoside bonds, has been achieved through different methods. One improved method involves the oxidation of a 5-O-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose derivative to yield a 3-keto derivative. This is followed by treatment with triethylphosphonoacetate in the presence of sodium hydride to obtain a 3-deoxy-3-ethoxycarbonylmethylene derivative. researchgate.net Hydrogenation of the unsaturated compound proceeds stereospecifically, yielding the product with the ribo configuration. researchgate.net Another approach involves starting from glucose, converting it into derivatives of 3-deoxy-3-(carboxymethyl)-D-ribofuranose, and then coupling these with nucleobases. acs.orgnih.gov Efficient syntheses of 3'-deoxy-3'-(ethoxycarbonyl)methyl adenosine (B11128) or uridine derivatives (80-90% yield) have been reported via hydrogenation of Wittig adducts. acs.org

Synthesis of This compound-5'-Triphosphate (B3056121) from Cordycepin (B1669437)

This compound-5'-triphosphate (3'-dUTP) can be efficiently synthesized starting from cordycepin (3'-deoxyadenosine). targetmol.comnih.govmedchemexpress.commedchemexpress.com This synthesis yields a nucleotide analogue that acts as a potent competitive inhibitor of UTP incorporation into RNA by RNA polymerases. targetmol.comnih.govmedchemexpress.commedchemexpress.com The synthesis of pyrimidine (B1678525) 3'-deoxyriboside 5'-triphosphates, including 3'-dUTP, from cordycepin has been described as a convenient route for obtaining potential inhibitors of DNA-dependent RNA polymerases. jst.go.jp

Design Principles for Modified this compound Analogs

The design of modified this compound analogs is guided by principles aimed at enhancing their desired biological activities, improving pharmacokinetic properties, and overcoming limitations such as cellular uptake and metabolism.

Structure-Activity Relationship (SAR) Studies in Nucleoside Analogs

Structure-Activity Relationship (SAR) studies are fundamental in the design of nucleoside analogs. These studies involve systematically modifying the structure of a nucleoside and evaluating the effect of these changes on its biological activity. nih.govaaai.orgnih.gov For nucleoside analogs, modifications can be introduced at the base, sugar, or phosphate (B84403) moieties, and even small changes can profoundly affect biological properties. mdpi.com SAR studies help identify key structural features responsible for activity and guide the synthesis of more potent and selective analogs. For example, studies on fluorinated nucleoside analogs have shown that fluorine substitution at the 2' or 3' position can increase the antiviral activity of thymidine (B127349) analogs. asm.org SAR studies have also been used to develop potent inhibitors of human deoxyuridine triphosphatase (dUTPase) based on uracil derivatives. nih.gov

Phosphoramidate (B1195095) Prodrug (ProTide) Technology to Enhance Intracellular Delivery and Activation

A significant challenge in the development of nucleoside analog therapeutics is their efficient delivery into cells and subsequent activation. The phosphoramidate prodrug, or ProTide, technology is a strategy designed to overcome these limitations. nih.govacs.orgcardiff.ac.uktandfonline.comwikipedia.orgnih.govfrontiersin.org ProTides are designed to deliver nucleoside monophosphates intracellularly, bypassing the initial phosphorylation step which can be a rate-limiting factor or a mechanism of resistance. cardiff.ac.uktandfonline.comnih.govfrontiersin.org This technology involves masking the hydroxyls of the monophosphate group with an aromatic group and an amino acid ester moiety. nih.govacs.orgnih.govnih.gov Once inside the cell, these masking groups are cleaved off enzymatically, releasing the active nucleoside monophosphate, which is then further phosphorylated to the triphosphate form. nih.govacs.orgnih.gov The ProTide approach has been successfully applied to a wide range of nucleoside analogs, including those based on uridine, to improve cellular uptake and efficacy. nih.govnih.govresearchgate.net This technology has led to the development of FDA-approved antiviral drugs. nih.govacs.orgcardiff.ac.uktandfonline.comwikipedia.orgnih.govfrontiersin.org

Bypassing Nucleoside Uptake and Monophosphorylation Limitations

A significant challenge with many nucleoside analogs is their poor cellular uptake and inefficient conversion to the active monophosphate form by intracellular kinases researchgate.netnih.govnih.gov. This initial monophosphorylation step is often rate-limiting for the analog's activation escholarship.org. To overcome these limitations, various prodrug strategies have been developed.

One prominent approach is the use of ProTides (prodrugs of nucleotides) researchgate.netnih.govnih.gov. ProTides are designed to deliver the nucleoside monophosphate intracellularly, thereby bypassing the need for the initial phosphorylation by cellular kinases researchgate.netnih.gov. This is achieved by masking the negatively charged phosphate group with lipophilic moieties, such as amino acid esters and aryloxy components researchgate.net. Once inside the cell, these masking groups are enzymatically cleaved, releasing the free nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form researchgate.netescholarship.org.

The ProTide technology has been successfully applied to numerous nucleoside analogs, demonstrating increased intracellular transport and enhanced formation of nucleoside triphosphates researchgate.net. This strategy has proven effective in boosting the activity of parent nucleosides with antiviral and anticancer properties researchgate.net. For instance, ProTide modification of 3'-deoxyadenosine (a naturally occurring adenosine analog) was explored to overcome its limitations in bioavailability, poor cellular uptake, and reliance on adenosine kinase for activation nih.gov.

Another strategy to bypass the rate-limiting monophosphorylation step involves the design of nucleoside phosphonate (B1237965) analogs cardiff.ac.uk. These stable phosphonate analogs mimic nucleoside monophosphates and can bypass the initial enzymatic phosphorylation, potentially leading to more effective agents cardiff.ac.uk.

Modifications for Specific Research Applications (e.g., Fluoro- and Ethynyl-modifications)

Modifications at various positions of the this compound scaffold can endow the resulting analogs with specific properties useful for diverse research applications. Fluoro- and ethynyl-modifications are two notable examples.

Ethynyl-modified nucleosides, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are widely used in research, particularly for monitoring DNA synthesis wikipedia.orgresearchgate.netjenabioscience.com. EdU is a thymidine analog that gets incorporated into the DNA of dividing cells wikipedia.orgresearchgate.net. Its ethynyl (B1212043) group provides a handle for subsequent detection using click chemistry, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with fluorescent or biotin-labeled azides wikipedia.orgresearchgate.netjenabioscience.comtandfonline.com. This method allows for fast, sensitive, and high-throughput detection of DNA synthesis without requiring DNA denaturation, unlike the traditional bromodeoxyuridine (BrdU) labeling method wikipedia.orgtandfonline.com. EdU labeling has been applied to study DNA replication, cell proliferation, and differentiation in various biological systems wikipedia.orgpnas.org. While useful, it's noted that EdU can be toxic at high doses and can induce DNA damage wikipedia.orgpnas.org.

Other modifications for research applications include the introduction of functional groups that allow for postsynthetic derivatization of DNA containing the modified nucleoside. For instance, a thymidine analog bearing a methyl ester at the C5 position was incorporated into DNA via PCR, and the methyl ester was subsequently reacted with amines to form derivatized DNA scilit.com. This demonstrates the potential for incorporating modified nucleosides with reactive handles for further functionalization.

Research Applications of 3 Deoxyuridine in Experimental Models

In Vitro Systems for Investigating Cellular Processes

In vitro systems provide controlled environments to study cellular activities, and 3'-deoxyuridine-related compounds are utilized in several key areas.

Cell Proliferation and DNA Synthesis Assays

Measuring cell proliferation and DNA synthesis is fundamental to understanding cell growth, cell cycle kinetics, and the effects of various stimuli on cells. Analogs of thymidine (B127349), such as this compound derivatives, are commonly used for this purpose by incorporating into newly synthesized DNA during the S-phase of the cell cycle. biocompare.commdpi.com

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine analog, is widely used for labeling nascent DNA in actively dividing cells. mdpi.combaseclick.euthermofisher.comresearchgate.net EdU is incorporated into DNA during the S-phase. thermofisher.comsigmaaldrich.com Its detection is based on a click chemistry reaction, specifically a copper(I)-catalyzed azide-alkyne cycloaddition. mdpi.combaseclick.euthermofisher.comfishersci.comwikipedia.org This reaction allows a fluorescent azide (B81097) to covalently bind to the alkyne group present in incorporated EdU, enabling the visualization and quantification of proliferating cells by techniques such as fluorescence microscopy or flow cytometry. thermofisher.comsigmaaldrich.comnih.gov

EdU offers several advantages over traditional methods like using tritiated thymidine ([³H]thymidine) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU). mdpi.combaseclick.eusigmaaldrich.comnih.gov

Compared to [³H]thymidine, EdU avoids the hazards and logistical challenges associated with handling and disposing of radioactive materials. biocompare.comsigmaaldrich.com

Compared to BrdU, the EdU assay is generally faster and simpler. baseclick.eusigmaaldrich.com BrdU detection typically requires DNA denaturation (often using acid, heat, or enzymes) to expose the incorporated BrdU molecules to anti-BrdU antibodies. mdpi.comthermofisher.comsigmaaldrich.comnih.gov This denaturation step can be harsh, potentially damaging cellular morphology and increasing assay variability. mdpi.comsigmaaldrich.com In contrast, the click chemistry detection of EdU does not require DNA denaturation due to the small size of the azide detection molecule, allowing for milder conditions and better preservation of cellular structure. mdpi.combaseclick.euthermofisher.comsigmaaldrich.comnih.govnih.govlumiprobe.com This makes EdU more compatible with multiplexing (simultaneously detecting EdU and other cellular markers using antibodies). baseclick.euthermofisher.comsigmaaldrich.com EdU detection is also reported to have increased selectivity and sensitivity compared to BrdU. baseclick.eu

Here is a comparison of common DNA labeling methods:

| Feature | [³H]Thymidine | BrdU | EdU |

| Detection Method | Autoradiography | Antibody (requires DNA denaturation) | Click Chemistry (no DNA denaturation) |

| Radioactivity | Yes | No | No |

| Assay Complexity | Labor-intensive | Multi-step, requires denaturation | Simple, fast |

| Cellular Morphology Preservation | Can be affected | Can be affected by denaturation | Better preserved |

| Multiplexing | Limited | More challenging | More compatible |

| Sensitivity | Very sensitive | Good | High |

Use of 5-Ethynyl-2'-deoxyuridine (EdU) for Nascent DNA Labeling

Studies on Gene Regulation and Transcription Fidelity

Deoxyuridine in DNA, particularly in the form of dU/A base pairs resulting from the incorporation of dUTP during DNA replication, can impact gene regulation and transcription fidelity. nih.govoup.com While typically kept at low levels by cellular repair mechanisms, the presence of deoxyuridine in DNA transcriptional templates has been shown to have inhibitory and mutagenic effects on transcription by various RNA polymerases, including T7 RNA polymerase and human RNA polymerase II. nih.govoup.comresearchgate.net Studies have indicated that even a single dU/A pair can significantly inhibit promoter binding and transcription initiation, and effects on transcription elongation are also possible. nih.govoup.comresearchgate.net High levels of uracilation in the DNA template can even completely block transcription by RNA polymerase II. nih.govoup.com These effects are proposed to stem from the decreased thermodynamic stability and increased dynamics of dU/A pairs in DNA. nih.govoup.com Research in this area provides insight into how DNA integrity influences the accuracy and efficiency of gene expression. biorxiv.orgnih.gov The misincorporation of deoxyuridine into genomic DNA can also be a consequence of certain cellular stresses, impacting DNA integrity and potentially leading to downstream effects like R loops and activation of innate immune signaling. biorxiv.orgnih.gov

Evaluation of Enzyme Activity and Substrate Interactions

This compound derivatives are used to study the activity and substrate interactions of various enzymes involved in nucleic acid metabolism and modification. For instance, modified 2'-deoxyuridine (B118206) triphosphates with different functional groups attached at the C5 position have been used as substrates for terminal deoxynucleotidyl transferase (TdT) to study its processivity and substrate properties. nih.gov Differences in the efficiency of incorporation of these modified nucleotides provide insights into how the enzyme's active site accommodates different structures and how steric hindrance and stacking interactions influence recognition and processing. nih.gov

Studies have also investigated the interaction of enzymes like HIV-1 integrase with DNA substrates containing deoxyuridine mismatches. These experiments help to understand how the enzyme recognizes and processes DNA with structural anomalies. oup.com

Furthermore, deoxyuridine-5'-triphosphate (dUTP) is a substrate for dUTP diphosphatase (DUT), an enzyme crucial for maintaining low intracellular dUTP concentrations, thereby preventing the misincorporation of uracil (B121893) into DNA. biorxiv.orgdrugbank.com Studies involving deoxyuridine compounds can help elucidate the mechanisms controlling DUT activity and the consequences of its dysregulation. biorxiv.org

Application in Nucleic Acid Oligonucleotide Design and Contamination Control

Modified deoxyuridine units can be incorporated into synthetic oligonucleotides for various applications, including altering their properties or serving as a mechanism for contamination control in molecular biology techniques like PCR. idtdna.comuaslp.mxscielo.brscielo.br

Substituting deoxyuridine (dU) for thymidine (dT) in DNA oligonucleotides is a strategy used to control carryover contamination in PCR. idtdna.com The enzyme uracil-N-glycosylase (UNG) can remove uracil bases from DNA. idtdna.com By incorporating dU into PCR products, these products can be targeted by UNG digestion before subsequent PCR reactions, thus preventing amplification of contaminating DNA from previous experiments. idtdna.com

Modified deoxyuridine derivatives are also explored in the design of oligonucleotides with altered characteristics for research and potential therapeutic applications. scielo.brscielo.brthno.orgscielo.br For example, modified 2'-deoxyuridine has been used in the synthesis of NMR reporter oligonucleotides for structural studies. thno.org The incorporation of modified nucleotides can confer increased stability or provide sites for further chemical modifications. scielo.brscielo.br

In addition to preventing DNA contamination in molecular biology workflows, deoxyuridine derivatives like 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) have been investigated for controlling biological contamination, such as inhibiting rotifer growth in microalgal cultivation, by interfering with DNA synthesis. researchgate.net

Here is a summary of applications in oligonucleotide design and contamination control:

| Application | Mechanism | Example/Benefit |

| PCR Contamination Control | Incorporation of dU allows for enzymatic degradation of carryover DNA by UNG. | Prevents false positives from previous amplifications. idtdna.com |

| Modified Oligonucleotide Design | Incorporation of modified dU alters oligonucleotide properties. | Used in NMR reporter probes, potential for altered stability or function. thno.org |

| Biological Contamination Control | Interference with DNA synthesis in contaminating organisms. | Control of rotifer growth in microalgal cultures (using FUdR). researchgate.net |

Uracil Substitution and Uracil-N-Deglycosylase (UNG) Treatment for Strand Scission

Deoxyuridine (dU) can be substituted for thymidine (dT) in DNA oligonucleotides. idtdna.comidtdna.com This substitution is leveraged in molecular biology techniques. The enzyme uracil-N-deglycosylase (UNG), also known as uracil-DNA glycosylase (UDG), plays a crucial role in this application. promega.dewikipedia.org UNG is a DNA repair enzyme that specifically recognizes and removes uracil from DNA by cleaving the N-glycosidic bond, initiating the base-excision repair (BER) pathway. wikipedia.orgfrontiersin.org

When dU is incorporated into DNA, UNG can excise the uracil base, creating an abasic (AP) site. idtdna.comidtdna.comaai.org This AP site renders the DNA strand susceptible to strand scission, either through spontaneous hydrolysis or the action of an AP endonuclease. idtdna.comidtdna.comnih.gov This property is commonly used to eliminate amplified DNA and prevent cross-contamination in applications such as PCR. idtdna.comidtdna.compromega.de By substituting dUTP for dTTP in PCR, uracil-containing PCR products are generated. promega.de Subsequent treatment with UNG can degrade any contaminating uracil-containing amplicons from previous reactions, thus preventing false positives. promega.de

Uracil can appear in DNA through spontaneous cytosine deamination or misincorporation of dUTP during DNA synthesis. frontiersin.orgresearchgate.net The presence of uracil in DNA can lead to genome instability if not repaired by UDGs like UNG. frontiersin.orgnih.gov Studies have shown that UNG is the major and most effective UDG for removing uracil from nuclear DNA. frontiersin.org

Preclinical In Vivo Models for Biological Studies

This compound analogs are utilized in preclinical in vivo models, notably for imaging cellular proliferation and investigating nucleoside metabolism in disease models.

Non-Invasive Imaging of Cell Proliferation using 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT)

3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a radiopharmaceutical tracer used in positron emission tomography (PET) imaging to quantify cellular proliferation non-invasively in vivo. snmmi.orgcancer.govnih.govresearchgate.netnih.gov [18F]FLT is a structural analog of thymidine, where a fluorine-18 (B77423) atom is substituted at the 3' position. snmmi.orgcancer.gov This substitution is critical as it prevents the molecule from being further incorporated into DNA after phosphorylation. snmmi.orgcancer.gov

Mechanism of [18F]FLT Uptake and Retention in Proliferating Cells

[18F]FLT is transported into cells primarily by active transport, facilitated by specialized nucleoside transporters, particularly equilibrative nucleoside transporter 1 (ENT1). snmmi.orgnih.govaacrjournals.org Once inside the cell, [18F]FLT is a substrate for thymidine kinase 1 (TK1) and is phosphorylated to [18F]FLT-monophosphate ([18F]FLT-MP). snmmi.orgcancer.govnih.govaacrjournals.orgmdpi.com Unlike thymidine monophosphate, [18F]FLT-MP cannot be further phosphorylated to the triphosphate form and thus is not incorporated into DNA. snmmi.orgcancer.govnih.govmdpi.com The phosphorylated [18F]FLT-MP is ionic and becomes trapped intracellularly, leading to its accumulation in proliferating cells. cancer.govnih.govaacrjournals.orgsnmjournals.org

The uptake and retention of [18F]FLT are largely dependent on the activity of TK1, which is upregulated in actively dividing cells, particularly during the S-phase of the cell cycle. snmmi.orgcancer.govnih.govaacrjournals.orgmdpi.com While nucleoside transporters play a role in the initial cellular uptake, studies suggest that TK1 activity is a more significant determinant of [18F]FLT uptake in certain cancer types. nih.gov

Correlation with Thymidine Kinase 1 Activity

Numerous studies have demonstrated a strong correlation between [18F]FLT uptake and TK1 activity and expression levels in various cell lines and tumor models. nih.govnih.govsnmjournals.orgnih.govjle.comiiarjournals.orgresearchgate.net Since TK1 is primarily expressed in dividing cells, [18F]FLT uptake is largely limited to these cells, making it an effective marker of cell proliferation. nih.gov The concentration of [18F]FLT nucleotides in cells is assumed to be proportional to TK1 activity and, consequently, to cellular proliferation. snmmi.org

Correlation between [18F]FLT uptake (measured by standardized uptake value, SUV) and Ki-67 immunohistochemistry, a classic proliferation marker, has been observed in studies involving lung tumors. snmmi.orgnih.govsnmjournals.org For example, studies have reported correlations with r values of 0.92 and 0.84 between average [18F]FLT SUV and Ki-67 staining. snmjournals.org Correlation has also been shown between [18F]FLT retention and S-phase fraction measured by flow cytometry. snmjournals.org

In a study involving a mouse tumor model treated with 5-fluorouracil (B62378) (5-FU), a significant correlation was observed between tumor [18F]FLT uptake (SUVmean) and TK1 activity (ρ=0.890, p<0.001). iiarjournals.org This highlights the close relationship between [18F]FLT accumulation and TK1 activity in the context of altered nucleoside metabolism.

While [18F]FLT uptake generally correlates well with proliferation markers, it is important to note that it primarily reflects TK1 activity rather than direct DNA synthesis. mdpi.com Factors other than proliferation, such as nucleoside transporter expression and the cellular metabolic environment, can also influence [18F]FLT uptake. nih.govaacrjournals.orgmdpi.com Despite these factors, preclinical data indicate that [18F]FLT uptake holds promise as an imaging biomarker for assessing response to tumor therapies. researchgate.netnih.gov

Investigation of Nucleoside Metabolism in Disease Models

This compound and its analogs are also used to investigate nucleoside metabolism in various disease models. Alterations in nucleoside metabolism are implicated in several diseases, including cancer and viral infections. idtdna.comascopubs.org

For instance, studies using [18F]FLT have provided insights into the effects of chemotherapy on the thymidine salvage pathway. Inhibition of thymidylate synthase (TS) by agents like pemetrexed (B1662193) can lead to an upregulation of the thymidine salvage pathway, including the activation of TK1. ascopubs.org This can be detected as a transient increase or "flare" in [18F]FLT uptake, indicating increased thymidine salvage activity. ascopubs.org Such studies in non-small cell lung cancer (NSCLC) patients treated with pemetrexed have shown early FLT flare, suggesting activation of the thymidine salvage pathway post-treatment. ascopubs.org

Furthermore, the incorporation of deoxyuridine into DNA can occur due to imbalances in deoxyribonucleotide pools or the action of certain enzymes. frontiersin.orgresearchgate.net The enzyme dUTPase is essential for maintaining low cellular concentrations of dUTP, preventing its misincorporation into DNA. researchgate.net Uracil-DNA glycosylases, such as UNG, are responsible for removing misincorporated uracil from DNA. researchgate.net Studies investigating the accumulation of deoxyuridine in the DNA of organisms with perturbed thymidylate metabolism or deficient UNG activity can provide insights into the consequences of uracil in DNA and the role of repair pathways in maintaining genomic integrity. researchgate.netresearchgate.net

The study of nucleoside metabolism using techniques involving deoxyuridine and its analogs contributes to a better understanding of disease pathogenesis and the mechanisms of action of nucleoside-based therapies.

Compound Information

| Compound Name | PubChem CID |

| This compound | 640 |

| 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT) | 9878109 |

| Thymidine Kinase 1 (TK1) | 22753 |

| Uracil-N-Deglycosylase (UNG) | 7379 |

| Uracil | 1174 |

| Thymidine | 5789 |

Note: PubChem CIDs for enzymes (Thymidine Kinase 1 and Uracil-N-Deglycosylase) refer to the protein entries in the PubChem Protein database, which are linked to relevant biological information.##

This compound (3'-dU) is a synthetic nucleoside analog that has proven valuable in various experimental settings, primarily in molecular biology techniques and preclinical investigations. Its structural similarity to the naturally occurring nucleoside thymidine, differing by the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, dictates its behavior and utility in biological systems.

Uracil Substitution and Uracil-N-Deglycosylase (UNG) Treatment for Strand Scission

The ability to substitute deoxyuridine (dU) for thymidine (dT) in DNA oligonucleotides is a key application of this compound in molecular biology. idtdna.comidtdna.com This substitution is coupled with the action of uracil-N-deglycosylase (UNG), also known as uracil-DNA glycosylase (UDG), a critical enzyme in DNA repair. promega.dewikipedia.org UNG specifically identifies and removes uracil bases from DNA by cleaving the N-glycosidic bond, thereby initiating the base-excision repair (BER) pathway. wikipedia.orgfrontiersin.org

When dU is incorporated into a DNA sequence, UNG can excise the uracil moiety, leaving behind an abasic (AP) site. idtdna.comidtdna.comaai.org This AP site destabilizes the DNA backbone, making the strand susceptible to cleavage, either through spontaneous hydrolysis or the activity of an AP endonuclease. idtdna.comidtdna.comnih.gov This process, known as strand scission, is exploited to eliminate specific DNA molecules. A common application is in preventing carryover contamination in PCR. idtdna.comidtdna.compromega.de By using dUTP instead of dTTP during PCR amplification, the resulting products contain uracil. promega.de Treating subsequent reactions with UNG degrades any contaminating uracil-containing amplicons from previous runs, thus preventing false positive results. promega.de

Uracil can enter DNA through the spontaneous deamination of cytosine or the erroneous incorporation of dUTP during DNA synthesis. frontiersin.orgresearchgate.net The presence of uracil in DNA can compromise genomic stability if not efficiently removed by UDGs like UNG. frontiersin.orgnih.gov Research indicates that UNG is the primary enzyme responsible for removing uracil from nuclear DNA. frontiersin.org

Preclinical In Vivo Models for Biological Studies

Analogs of this compound are employed in preclinical in vivo models for purposes such as imaging cellular proliferation and studying nucleoside metabolism in the context of disease.

Non-Invasive Imaging of Cell Proliferation using 3'-Deoxy-3'-[18F]Fluorothymidine ([18F]FLT)

3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a radiolabeled nucleoside analog used in positron emission tomography (PET) for the non-invasive assessment of cellular proliferation in living organisms. snmmi.orgcancer.govnih.govresearchgate.netnih.gov [18F]FLT is structurally similar to thymidine, with a fluorine-18 atom replacing the hydroxyl group at the 3' position. snmmi.orgcancer.gov This modification prevents its incorporation into DNA after it is phosphorylated. snmmi.orgcancer.gov

Mechanism of [18F]FLT Uptake and Retention in Proliferating Cells

Cellular uptake of [18F]FLT primarily occurs via active transport mediated by nucleoside transporters, particularly equilibrative nucleoside transporter 1 (ENT1). snmmi.orgnih.govaacrjournals.org Once inside the cell, [18F]FLT is phosphorylated by thymidine kinase 1 (TK1) to form [18F]FLT-monophosphate ([18F]FLT-MP). snmmi.orgcancer.govnih.govaacrjournals.orgmdpi.com Unlike thymidine monophosphate, [18F]FLT-MP is not a substrate for further phosphorylation to the triphosphate form and is therefore not incorporated into DNA. snmmi.orgcancer.govnih.govmdpi.com The resulting intracellular accumulation of the charged [18F]FLT-MP molecule effectively traps the tracer within proliferating cells. cancer.govnih.govaacrjournals.orgsnmjournals.org

The uptake and retention of [18F]FLT are significantly influenced by the activity of TK1, an enzyme that is highly expressed in actively dividing cells, particularly during the S-phase of the cell cycle. snmmi.orgcancer.govnih.govaacrjournals.orgmdpi.com While nucleoside transporters facilitate entry, TK1 activity is considered a major determinant of [18F]FLT uptake in certain cancers. nih.gov

Correlation with Thymidine Kinase 1 Activity

Multiple studies have established a strong correlation between [18F]FLT uptake and the activity and expression levels of TK1 in various cell lines and tumor models. nih.govnih.govsnmjournals.orgnih.govjle.comiiarjournals.orgresearchgate.net Because TK1 expression is largely confined to dividing cells, [18F]FLT uptake serves as an effective indicator of cellular proliferation. nih.gov The intracellular concentration of phosphorylated [18F]FLT is considered to be proportional to TK1 activity and, consequently, to the rate of cellular proliferation. snmmi.org

Correlations between [18F]FLT uptake, often quantified by standardized uptake value (SUV), and Ki-67 immunohistochemistry, a widely used proliferation marker, have been observed in studies of lung tumors. snmmi.orgnih.govsnmjournals.org For example, studies have reported correlation coefficients as high as 0.92 and 0.84 between average [18F]FLT SUV and Ki-67 staining. snmjournals.org Correlation has also been demonstrated between [18F]FLT retention and the S-phase fraction determined by flow cytometry. snmjournals.org

In a study using a mouse tumor model treated with 5-fluorouracil (5-FU), a significant correlation (ρ=0.890, p<0.001) was found between tumor [18F]FLT uptake (SUVmean) and TK1 activity. iiarjournals.org This finding underscores the close relationship between [18F]FLT accumulation and TK1 activity, particularly in the context of altered nucleoside metabolism.

While [18F]FLT uptake generally aligns well with proliferation markers, it is important to recognize that it primarily reflects TK1 activity rather than directly measuring DNA synthesis. mdpi.com Other factors, including the expression of nucleoside transporters and the cellular metabolic environment, can also influence [18F]FLT uptake. nih.govaacrjournals.orgmdpi.com Nevertheless, preclinical data support the potential of [18F]FLT uptake as an imaging biomarker for evaluating the effectiveness of tumor therapies. researchgate.netnih.gov

Investigation of Nucleoside Metabolism in Disease Models

This compound and its analogs are also valuable tools for investigating nucleoside metabolism in various disease models. Dysregulation of nucleoside metabolism is associated with several pathological conditions, including cancer and viral infections. idtdna.comascopubs.org

Studies employing [18F]FLT, for instance, have provided insights into how chemotherapy affects the thymidine salvage pathway. Inhibition of thymidylate synthase (TS) by agents such as pemetrexed can lead to an upregulation of the thymidine salvage pathway, including increased TK1 activity. ascopubs.org This metabolic shift can manifest as a transient increase or "flare" in [18F]FLT uptake, indicating enhanced thymidine salvage activity. ascopubs.org Studies in patients with non-small cell lung cancer (NSCLC) treated with pemetrexed have shown this early FLT flare, suggesting activation of the thymidine salvage pathway following treatment. ascopubs.org

Furthermore, the incorporation of deoxyuridine into DNA can occur due to imbalances in the cellular pools of deoxyribonucleotides or the action of specific enzymes. frontiersin.orgresearchgate.net The enzyme dUTPase plays a crucial role in maintaining low intracellular levels of dUTP, thereby preventing its misincorporation into DNA. researchgate.net Uracil-DNA glycosylases, such as UNG, are responsible for removing misincorporated uracil from DNA. researchgate.net Investigating the accumulation of deoxyuridine in the DNA of organisms with disrupted thymidylate metabolism or deficient UNG activity can offer valuable insights into the consequences of uracil in DNA and the role of repair pathways in maintaining genomic integrity. researchgate.netresearchgate.net

Research utilizing deoxyuridine and its analogs to study nucleoside metabolism contributes significantly to a deeper understanding of disease mechanisms and the modes of action of nucleoside-based therapeutic agents.

Mechanisms of Resistance in Research Contexts

Altered Intracellular Metabolism of 3'-Deoxyuridine Analogs

Decreased Phosphorylation and Activation

Nucleoside analogs typically require intracellular phosphorylation to their monophosphate, diphosphate (B83284), and triphosphate forms to exert their biological effects. Decreased activity or expression of the kinases responsible for these phosphorylation steps can lead to reduced intracellular concentrations of the active analog metabolites, thereby conferring resistance. For instance, resistance to the fluoropyrimidine 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), an analog related to this compound, has been linked to lowered thymidine (B127349) kinase (TK) expression, which is necessary for its initial phosphorylation to FdUMP nih.govvumc.nl. Studies have shown that cell lines resistant to dideoxycytidine, another nucleoside analog, also exhibited reduced deoxycytidine kinase and thymidine kinase activities, leading to decreased FdUrd phosphorylation and lower FdUMP levels nih.gov. In research using a human lymphocytic cell line, exposure to dideoxycytidine resulted in resistant cell lines with significantly reduced FdUrd phosphorylation, correlating with a substantial increase in resistance to FdUrd nih.gov.

Increased Inactivation or Catabolism

Increased enzymatic degradation or catabolism of this compound analogs can also lead to resistance by reducing the intracellular levels of the active drug. While specific detailed studies on the increased catabolism of this compound itself in the context of resistance were not extensively highlighted in the search results, related nucleoside analogs provide insight. For example, the deamination of nucleoside analogs by enzymes like adenosine (B11128) deaminase can limit their bioavailability and contribute to resistance, as observed with 3'-deoxyadenosine (cordycepin) aacrjournals.org. Although this compound is a pyrimidine (B1678525) analog, similar mechanisms involving enzymes that break down pyrimidine nucleosides could theoretically contribute to resistance. Research on the metabolism of 3'-azido-2',3'-dideoxyuridine (B1200160), a 2'-deoxyuridine (B118206) analog, revealed the formation of novel diphosphohexose derivatives, indicating alternative metabolic pathways that could potentially impact the availability of the active form of the drug nih.gov.

Modifications in Cellular Transport Mechanisms

Efficient transport of nucleoside analogs into target cells is a prerequisite for their activity. Alterations in the expression or function of nucleoside transporters embedded in the cell membrane can significantly impact intracellular drug accumulation and contribute to resistance. Decreased uptake of nucleoside analogs due to reduced transporter activity or expression is a known mechanism of resistance for various nucleoside-based drugs vumc.nl. While direct evidence specifically linking altered transport of this compound to resistance was not prominently found, studies on the transport of uridine (B1682114) and its analogs provide relevant context. For example, research on nucleoside transport mechanisms in rabbit conjunctiva showed that while uridine transport was mediated by both Na+-dependent and Na+-independent processes, this compound did not inhibit Na+-dependent uridine transport, suggesting different transport characteristics for this compound compared to uridine and some of its other analogs arvojournals.org. This highlights the potential for transport mechanisms to influence the intracellular availability of this compound.

Changes in Target Enzyme Expression or Function

Resistance to this compound analogs can also arise from modifications in the enzymes that are the primary targets of these compounds, particularly those involved in DNA synthesis pathways.

Upregulation of Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a key precursor for DNA synthesis ebi.ac.ukabcam.comnih.gov. Some nucleoside analogs, or their active metabolites, exert their effects by inhibiting TS mdpi.com. Upregulation or overexpression of TS is a well-established mechanism of resistance to TS inhibitors, including fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) and FdUrd, whose active metabolite FdUMP directly inhibits TS mdpi.comnih.govfrontiersin.orgtandfonline.com. Increased levels of TS can titrate out the inhibitory effects of the analog metabolite, allowing for continued dTMP synthesis and DNA replication nih.govfrontiersin.org. Studies have shown a correlation between increased TS expression and resistance in various cancer cell lines and tumors treated with TS inhibitors nih.govfrontiersin.org. For example, acquired resistance to pemetrexed (B1662193), an antifolate that targets TS, in malignant pleural mesothelioma cells was found to be caused by increased TYMS (thymidylate synthase) expression frontiersin.org.

Altered Thymidine Kinase Expression

Thymidine kinase (TK) is a salvage pathway enzyme that phosphorylates thymidine and certain nucleoside analogs, including some deoxyuridine analogs, to their monophosphate forms wikipedia.orgspandidos-publications.com. Altered expression of TK, particularly decreased expression or activity, can lead to resistance to nucleoside analogs that rely on TK for their activation spandidos-publications.comnih.govvumc.nl. As mentioned earlier, reduced TK activity has been implicated in resistance to FdUrd nih.govvumc.nl. Conversely, in certain contexts, such as in cells infected with herpes simplex virus, the presence of viral TK, which can efficiently phosphorylate some nucleoside analogs, is crucial for the analog's activity, and mutations leading to altered or deficient viral TK are a major mechanism of resistance to antiviral nucleoside analogs nih.govasm.orgnih.gov. While this compound's interaction with TK might differ from other analogs, changes in TK expression levels or mutations affecting its substrate specificity could potentially influence the cellular response to this compound or its derivatives that utilize the salvage pathway.

Increased Deoxyuridine Triphosphatase Activity

Increased activity of deoxyuridine triphosphatase (dUTPase) has been identified as a mechanism contributing to resistance in research contexts involving deoxyuridine analogs. dUTPase is an enzyme that hydrolyzes deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and pyrophosphate. bibliotekanauki.plnih.gov This enzymatic activity is essential for maintaining low intracellular levels of dUTP, preventing its misincorporation into DNA. bibliotekanauki.plnih.gov

In the context of resistance, elevated dUTPase activity can reduce the intracellular concentration of dUTP. bibliotekanauki.plnih.gov If this compound is metabolized to its triphosphate form (3'-dUTP), increased dUTPase activity could potentially hydrolyze this analog triphosphate, thereby reducing the effective concentration available to exert its biological effect, such as incorporation into DNA or inhibition of enzymes. Research has shown that resistance to fluorodeoxyuridine, an analog related to deoxyuridine, correlates with elevated dUTPase activity and a failure to accumulate deoxyuridine triphosphate. bibliotekanauki.plebi.ac.uk Studies in human colorectal tumor cell lines demonstrated that those with higher endogenous dUTPase activity accumulated significantly less dUTP and DNA strand breaks when treated with fluorodeoxyuridine compared to cell lines with lower dUTPase activity. bibliotekanauki.pl Furthermore, transfection of cells with a gene expressing E. coli dUTPase conferred resistance to fluorodeoxyuridine-induced DNA damage and cell killing. bibliotekanauki.pl This highlights the direct link between dUTPase activity and resistance to deoxyuridine analogs.

Data from research on lung tumor cell lines exposed to a thymidylate synthase inhibitor (ZD9331) also showed a correlation between dUTPase activity and sensitivity. Cell lines with low dUTPase activity and expression exhibited a large expansion in the dUTP pool and increased sensitivity to the inhibitor. nih.gov Conversely, elevated dUTPase expression and activity were observed in variants of a human lymphoblastoid cell line with acquired resistance to thymidylate synthase inhibitors, further suggesting the enzyme's role in resistance. nih.gov

Activation of Alternative Biochemical Pathways

The activation of alternative biochemical pathways can contribute to resistance by providing cells with alternative routes for essential metabolic processes that are targeted by this compound or its metabolites. While specific details regarding alternative pathways directly activated in response to this compound resistance were not extensively detailed in the search results, the concept of alternative pathways in nucleotide metabolism is well-established in the context of resistance to nucleoside analogs.

Nucleotide synthesis can occur through two main routes: the de novo pathway and the salvage pathway. nih.govoup.com Resistance to inhibitors targeting the de novo synthesis of nucleotides can sometimes be compensated by increased reliance on salvage pathways, which recycle pre-existing bases and nucleosides. nih.govwikipedia.org Conversely, resistance to nucleoside analogs that utilize salvage pathways for activation might involve alterations that favor de novo synthesis or other metabolic shunts.